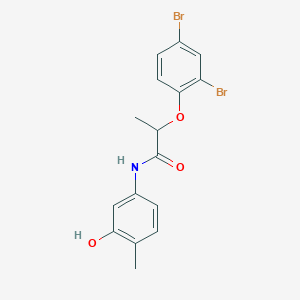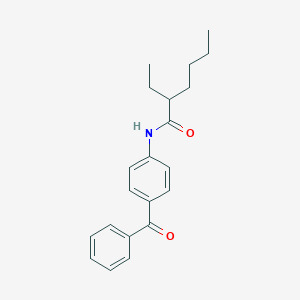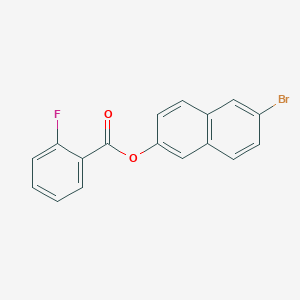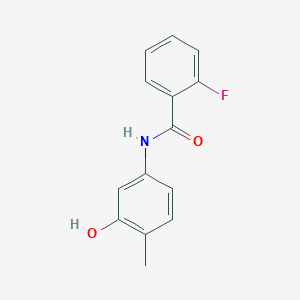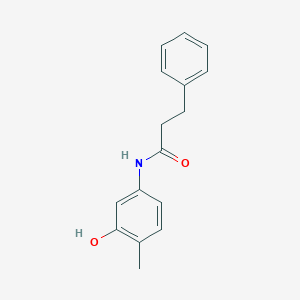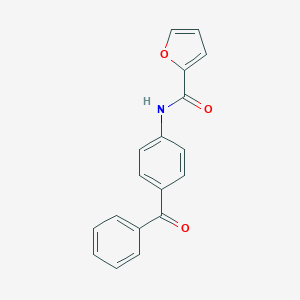
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate, also known as IMB-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have insecticidal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate. One direction is to further study its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Another direction is to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and its potential use in the development of new materials.
Métodos De Síntesis
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate is synthesized using a specific method that involves the reaction of 2-isopropyl-5-methylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been shown to have insecticidal properties and can be used as a pesticide. In material science, 2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate has been studied for its potential use in the development of new materials such as liquid crystals.
Propiedades
Nombre del producto |
2-Isopropyl-5-methylphenyl4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C17H20O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H20O4S/c1-12(2)16-10-5-13(3)11-17(16)21-22(18,19)15-8-6-14(20-4)7-9-15/h5-12H,1-4H3 |
Clave InChI |
IIIWTQJIMRDDAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




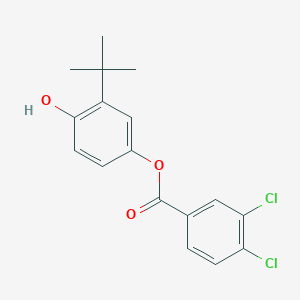
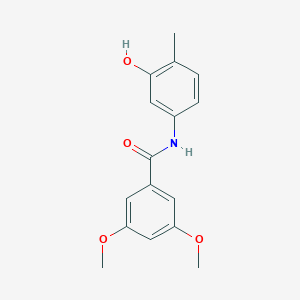
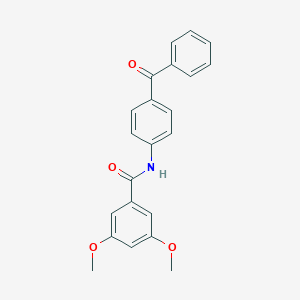
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
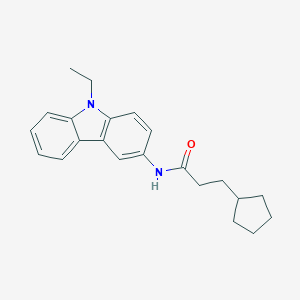
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
